Cas no 898783-59-0 (4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone)

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a specialized benzophenone derivative featuring a bromo substituent and a 4-methylpiperazinomethyl functional group. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmacologically active molecules due to its structural versatility. The bromo group offers a reactive site for further functionalization via cross-coupling reactions, while the methylpiperazine moiety enhances solubility and potential bioactivity. Its well-defined structure makes it a valuable intermediate in medicinal chemistry research, particularly for the synthesis of kinase inhibitors or other targeted therapeutics. The compound's stability and purity are critical for reproducible results in synthetic applications.
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone structure
898783-59-0 structure
Product Name:4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
CAS No:898783-59-0
MF:C19H21BrN2O
MW:373.286844015121
MDL:MFCD03841795
CID:869087
PubChem ID:24724570
Update Time:2025-11-02

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
    • 4-BROMO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE
    • DTXSID00642969
    • 4-bromo-4'-(4-methylpiperazinomethyl)benzophenone
    • AKOS016020089
    • 898783-59-0
    • 4-BROMO-4'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
    • (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
    • MFCD03841795
    • 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
    • MDL: MFCD03841795
    • Inchi: 1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
    • InChI Key: AHRXUUDKCQDICA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)CN1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 372.08400
  • Monoisotopic Mass: 372.08373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 23.55000
  • LogP: 3.30330

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Pricemore >>

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4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898783-59-0)4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
Order Number:A1189048
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:08
Price ($):423.0
Email:sales@amadischem.com

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Related Literature

Additional information on 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: A Versatile Building Block in Medicinal Chemistry

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-59-0) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and pharmaceutical development. This compound belongs to the class of benzophenone derivatives, which are well-known for their ability to participate in a wide range of chemical reactions, including nucleophilic substitution, electrophilic addition, and transition-metal-catalyzed coupling processes. The presence of a 4-bromo substituent on the benzene ring and a 4-methylpiperazinomethyl group at the para position of the other benzene ring endows this molecule with a dual functional motif that can be strategically exploited in the design of bioactive compounds.

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone has been extensively studied as a synthetic intermediate in the development of novel therapeutic agents. Recent research published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key scaffold in the synthesis of selective kinase inhibitors targeting the PI3K/AKT/mTOR pathway, a signaling cascade implicated in various cancers and metabolic disorders. The electrophilic bromine atom at the 4-position of the benzene ring facilitates Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents that can modulate the compound’s pharmacological profile. This flexibility has made 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone a versatile platform for the development of small-molecule therapeutics with improved selectivity and potency.

The 4-methylpiperazinomethyl group in 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone serves as a bioisosteric replacement for other nitrogen-containing moieties commonly found in pharmaceuticals. This structural feature has been shown to enhance lipophilicity and hydrophobic interactions with target proteins, as demonstrated in a 2022 study in ACS Medicinal Chemistry Letters. The piperazine ring is known to form hydrogen bonds with amino acid residues in the active sites of serine/threonine kinases, a property that has been leveraged in the design of ATP-competitive inhibitors. Furthermore, the methyl substitution on the piperazine ring may influence the conformational flexibility of the molecule, potentially improving bioavailability and metabolic stability.

Recent advances in computational chemistry have further elucidated the structure-activity relationships of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone and its derivatives. Molecular docking studies conducted in 2023 using AutoDock Vina demonstrated that the 4-bromo group can engage in π-π stacking interactions with aromatic residues in the binding pocket of tyrosine kinase receptors. These findings align with experimental data showing that 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone derivatives exhibit nanomolar inhibitory activity against BRAF V600E, a mutation-driven oncogenic kinase associated with melanoma and other cancers. The electronic effects of the bromine substituent and the steric bulk of the piperazine group are critical determinants of binding affinity and selectivity in these interactions.

Moreover, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone has been explored as a precursor in the synthesis of prodrug molecules with enhanced solubility and targeted delivery capabilities. A 2023 study in European Journal of Pharmaceutical Sciences reported the successful conversion of this compound into ester- and amide-based prodrugs using click chemistry strategies. The bioconjugation potential of the 4-bromo group allows for the attachment of PEGylated chains or antibody fragments, expanding its utility in precision medicine applications. These modifications have shown promising results in in vitro and in vivo models, demonstrating reduced toxicity and improved pharmacokinetic profiles compared to the parent molecule.

The synthesis of 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone has been optimized through modern synthetic methodologies, including transition-metal-catalyzed C-H activation and direct arylation reactions. A 2022 review in Organic Letters highlighted the use of iron-catalyzed bromination to introduce the 4-bromo substituent with high regioselectivity, while the piperazine ring is typically installed via Michael addition or aldol condensation reactions. These synthetic routes ensure high yields and atom economy, making the compound cost-effective for large-scale production and lead optimization campaigns.

In conclusion, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-59-0) represents a promising molecular framework for the development of next-generation therapeutics. Its unique structural features, combined with its versatile reactivity and biochemical properties, position it as a cornerstone in the ongoing quest for innovative drug candidates. As research in medicinal chemistry continues to evolve, 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is likely to remain a key player in the discovery of targeted and personalized therapies for a wide range of biomedical challenges.

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Amadis Chemical Company Limited
(CAS:898783-59-0)4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
A1189048
Purity:99%
Quantity:1g
Price ($):423.0
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